N-(3-chloro-4-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-methylphenyl group, a nitro-pyrazolyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide typically involves a multi-step process. One common method starts with the nitration of 4-methylphenyl to introduce the nitro group. This is followed by chlorination to add the chloro group at the 3-position. The resulting intermediate is then reacted with 4-nitro-1H-pyrazole to form the pyrazolyl derivative. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Carboxylic acid and amine: Formed by the hydrolysis of the acetamide group.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and acetamide groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.
N-(3-chloro-4-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propionamide: Similar structure with a propionamide group instead of acetamide.
N-(3-chloro-4-methylphenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, while the acetamide linkage provides stability and potential for further derivatization.
Properties
Molecular Formula |
C12H11ClN4O3 |
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Molecular Weight |
294.69g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11ClN4O3/c1-8-2-3-9(4-11(8)13)15-12(18)7-16-6-10(5-14-16)17(19)20/h2-6H,7H2,1H3,(H,15,18) |
InChI Key |
NLVKHLPWUFNPFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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